3-(Difluoromethoxy)-5-methylbenzoic acid
Description
Significance of the Difluoromethoxy Moiety in Modern Organic Synthesis and Medicinal Chemistry
The difluoromethoxy group (-OCF₂H) is a key structural motif in contemporary drug discovery and organic synthesis. myskinrecipes.com Its inclusion in a molecule can significantly enhance metabolic stability, a crucial factor in the development of effective pharmaceuticals. myskinrecipes.com The replacement of a methoxy (B1213986) group with a difluoromethoxy group can also modulate lipophilicity and cell membrane permeability, thereby improving the pharmacokinetic profile of a drug candidate. myskinrecipes.com The unique electronic properties of the difluoromethoxy group, which are distinct from other functional groups, make it a valuable tool for fine-tuning the efficacy of bioactive molecules. myskinrecipes.com The growing interest in compounds containing the -OCF₂H group has spurred the development of new synthetic methods to facilitate their incorporation into complex molecules. myskinrecipes.com
Overview of Benzoic Acid Derivatives as Versatile Building Blocks in Chemical Biology
Benzoic acid and its derivatives are a fundamental class of compounds in chemical biology, serving as versatile building blocks for the synthesis of a wide array of functional molecules. sigmaaldrich.com Structurally, benzoic acid consists of a benzene (B151609) ring attached to a carboxyl group (-COOH), which imparts acidic properties and influences its reactivity. sigmaaldrich.com These compounds are naturally present in many plants and are involved in the biosynthesis of various secondary metabolites. aobchem.com In industrial applications, benzoic acid derivatives are widely used as antimicrobial agents and food preservatives due to their ability to inhibit the growth of microorganisms. methylbenzoate-benzoicacid.comchemicalbook.com Their utility extends to the pharmaceutical field, where derivatives have shown anti-inflammatory, antimicrobial, and even anticancer properties. sigmaaldrich.com The capacity to modify the aromatic ring or the carboxyl group allows for the creation of a diverse range of structures with tailored biological activities. sigmaaldrich.com
Research Context of 3-(Difluoromethoxy)-5-methylbenzoic Acid within the Fluorinated Aromatic Carboxylic Acid Class
Fluorinated aromatic carboxylic acids are recognized as important building blocks for the creation of new pharmaceuticals, agrochemicals, and high-performance materials. biosynth.com The introduction of fluorine can significantly impact the acidity, lipophilicity, and binding interactions of the carboxylic acid. google.com While specific research applications for this compound are not extensively documented in publicly available literature, its structure places it firmly within this class of compounds. It is available from commercial suppliers as a research chemical, indicating its use as a building block in organic synthesis. The presence of both the difluoromethoxy and methyl groups on the benzoic acid ring suggests its potential for creating complex molecular architectures with specific steric and electronic properties. Its structural analogs, such as 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid and 5-(Difluoromethoxy)-2-fluoro-3-methylbenzoic acid, are also available for research purposes, highlighting the interest in this substitution pattern for creating libraries of compounds for screening and development. aobchem.combldpharm.com The synthesis of related pyrazole (B372694) derivatives containing a difluoromethoxy-phenyl moiety further suggests the utility of this class of compounds in constructing novel heterocyclic systems with potential biological activity. google.com
Interactive Data Tables
Below are data tables for this compound and its related compounds, based on available information.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C₉H₈F₂O₃ | 202.15 |
| 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid | 2092570-52-8 | C₉H₇F₃O₃ | 220.15 |
| 5-(Difluoromethoxy)-2-fluoro-3-methylbenzoic acid | 2091491-48-2 | C₉H₇F₃O₃ | 220.15 |
| 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid | 1434631-73-8 | C₉H₉F₂NO₃ | 217.17 |
| 3-Fluoro-5-methylbenzoic acid | 518070-19-4 | C₈H₇FO₂ | 154.14 |
Note: Data for this compound is limited. Properties of related compounds are provided for context.
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-6(8(12)13)4-7(3-5)14-9(10)11/h2-4,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILRPOHZEPXSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Difluoromethoxy 5 Methylbenzoic Acid and Analogues
Strategies for Introducing the Difluoromethoxy Group onto Aromatic Systems
The introduction of a difluoromethoxy group onto an aromatic ring can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods can be broadly categorized into late-stage functionalization approaches, metal-catalyzed reactions, radical-mediated processes, nucleophilic and electrophilic pathways, and fluorodesulfuration techniques.
Late-Stage Difluoromethylation Approaches in Aromatic Synthesis
Late-stage difluoromethylation refers to the introduction of the CF2H group in the final steps of a synthetic sequence. mdpi.com This approach is highly valuable in medicinal chemistry as it allows for the rapid diversification of complex molecules and the synthesis of analogues for structure-activity relationship studies. mdpi.comnih.gov Visible-light photocatalysis has emerged as a powerful tool for late-stage difluoromethylation, enabling reactions to proceed under mild and environmentally benign conditions. mdpi.comnih.gov These methods often involve the generation of a difluoromethyl radical which then reacts with the aromatic substrate. mdpi.com The ability to modify advanced intermediates or final products streamlines the drug discovery process by avoiding the need to re-synthesize compounds from early precursors. researchgate.net
Metal-Catalyzed Difluoromethylation Reactions on Aromatic Substrates
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C-CF2H bonds. researchgate.netprinceton.edu Palladium and nickel catalysts are commonly employed to couple aryl halides or their equivalents with a difluoromethyl source. researchgate.netprinceton.edudntb.gov.ua For instance, nickel-catalyzed cross-coupling of (hetero)aryl chlorides with ClCF2H can proceed at room temperature with high efficiency. dntb.gov.ua Another approach involves the use of a dual nickel/photoredox catalytic system to achieve the difluoromethylation of aryl bromides using bromodifluoromethane as the CF2H source. princeton.edu These methods exhibit broad substrate scope and high functional group tolerance, making them suitable for the synthesis of complex aromatic compounds. princeton.edudntb.gov.ua
| Catalyst System | Aryl Halide | CF2H Source | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| NiCl2(dtbbpy)/Zn | 4-Chlorotoluene | ClCF2H | DMA, 25 °C | 85 | dntb.gov.ua |
| NiBr2·dtbbpy/Ir(ppy)3 | 4-Bromobenzonitrile | BrCF2H | DME, Blue LEDs, rt | 92 | princeton.edu |
| Pd2(dba)3/Xantphos | 4-Iodobenzotrifluoride | ICF2H | DMF, 80 °C | 78 | researchgate.net |
Radical Difluoromethylation Techniques for Aryl Systems
Radical difluoromethylation has become a versatile strategy for incorporating the CF2H group into aromatic systems. researchgate.netnih.gov These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor, which then undergoes addition to the aromatic ring. researchgate.net The difluoromethyl radical is considered to be nucleophilic in nature, and as such, it preferentially reacts with electron-deficient aromatic systems. nih.govnih.gov A variety of reagents have been developed to generate difluoromethyl radicals under mild conditions, often initiated by photoredox catalysis or other radical initiators. researchgate.net For example, S-(difluoromethyl)sulfonium salts can serve as effective difluoromethyl sources in visible-light photoredox-catalyzed reactions. researchgate.net
Nucleophilic and Electrophilic Difluoromethylation Pathways
Both nucleophilic and electrophilic difluoromethylation reagents have been developed for the synthesis of difluoromethylated arenes. cas.cnacs.orgalfa-chemistry.com Nucleophilic difluoromethylation often employs reagents that can deliver a "CF2H-" equivalent. acs.org For instance, phosphonium salts like [Ph3P+CF2H]Br− can act as efficient nucleophilic difluoromethylating agents for carbonyl compounds, which can then be further transformed. acs.org
Electrophilic difluoromethylation, on the other hand, involves the transfer of a "CF2H+" moiety to a nucleophilic aromatic substrate. acs.org Reagents such as S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose, although their applicability can be limited. acs.org The development of new and more efficient electrophilic difluoromethylating agents remains an active area of research. acs.org
| Approach | Reagent Example | Reactive Species | Typical Substrate | Reference |
|---|---|---|---|---|
| Nucleophilic | [Ph3P+CF2H]Br− | "CF2H-" | Carbonyl compounds | acs.org |
| Electrophilic | S-(difluoromethyl)diarylsulfonium salt | "CF2H+" | Electron-rich aromatics | acs.org |
Fluorodesulfuration Methods in Fluorinated Compound Synthesis
Fluorodesulfuration is a powerful technique for the synthesis of fluorinated compounds, including those containing a difluoromethoxy group. nih.gov This method involves the conversion of a sulfur-containing functional group, such as a thionoester, into a difluoroalkyl ether. For instance, the treatment of aromatic thionoesters with a fluorinating agent like diethylaminosulfur trifluoride (DAST) in the presence of a Lewis acid catalyst such as SnCl4 can efficiently produce the corresponding difluoro(methoxy)methyl derivatives. This approach is advantageous due to the ready availability of the starting thionoesters and the high selectivity of the fluorination reaction.
Carboxylic Acid Functionalization and Aromatic Substitution Reactions
The synthesis of 3-(Difluoromethoxy)-5-methylbenzoic acid also requires strategies for the introduction and manipulation of the carboxylic acid and methyl groups on the aromatic ring. Aromatic carboxylic acids are important synthetic building blocks. chemistryviews.orgbritannica.com
Direct C-H carboxylation of aromatic compounds using CO2 is a highly desirable transformation as it utilizes an abundant and non-toxic C1 source. chemistryviews.org Recent advances have demonstrated that combined Brønsted base systems can effectively promote the carboxylation of a variety of functionalized arenes with good functional group tolerance. chemistryviews.org
Alternatively, the carboxylic acid group can be introduced via the oxidation of a methyl group. Benzylic positions of alkyl substituents on a benzene (B151609) ring are susceptible to oxidation to a carboxylic acid. msu.edu
Electrophilic aromatic substitution reactions are fundamental for introducing substituents onto a benzene ring. britannica.comyoutube.comlibretexts.org The carboxyl group is a deactivating and meta-directing group for electrophilic substitution. britannica.comyoutube.comstudy.com This means that in a benzoic acid derivative, incoming electrophiles will preferentially add to the position meta to the carboxyl group. britannica.comyoutube.com Conversely, a methyl group is an activating and ortho, para-directing group. libretexts.org When both a deactivating, meta-directing group and an activating, ortho, para-directing group are present on the ring, their directing effects must be considered to predict the outcome of subsequent substitution reactions. msu.edu
Oxidative Transformations of Aromatic Aldehyde Precursors to Benzoic Acids
A common and effective method for the synthesis of benzoic acids is the oxidation of the corresponding aromatic aldehydes. This transformation is a cornerstone of organic synthesis due to the wide availability of aromatic aldehydes and the generally high efficiency of the oxidation process. researchgate.netorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose, ranging from traditional reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) to more modern and milder options. researchgate.net
For instance, hydrogen peroxide (H2O2) in the presence of a catalyst offers a greener alternative, minimizing the formation of toxic byproducts. organic-chemistry.orgmdpi.com N-hydroxyphthalimide (NHPI) has been utilized as an organocatalyst for the aerobic oxidation of aldehydes, using oxygen as the ultimate oxidant under mild conditions. organic-chemistry.org Another approach involves the use of Oxone, which provides a simple and efficient protocol for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org The choice of oxidant and reaction conditions can be tailored to the specific substrate, taking into account the presence of other functional groups to ensure selective oxidation of the aldehyde moiety. researchgate.net
| Oxidizing Agent | Catalyst/Conditions | Substrate Scope | Key Advantages |
| Potassium Permanganate (KMnO4) | Basic or acidic conditions | Broad | High efficiency, cost-effective |
| Hydrogen Peroxide (H2O2) | VO(acac)2 or other metal catalysts | Wide range of aldehydes | Environmentally benign |
| N-hydroxyphthalimide (NHPI) | Aerobic, mild conditions | Various aldehydes | Metal-free, green oxidant |
| Oxone | Mild conditions | Broad | Simple protocol, high efficiency |
Amidation and Esterification Strategies for Benzoic Acid Derivatives
Once the benzoic acid core is established, further derivatization through amidation and esterification opens avenues to a vast array of functionalized molecules. These reactions are fundamental in peptide synthesis and the creation of ester-based prodrugs. mdpi.com
Amidation typically involves the activation of the carboxylic acid, followed by reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride. youtube.com Recent advancements have focused on direct catalytic amidation, bypassing the need for stoichiometric activating agents and thereby improving atom economy and reducing waste. mdpi.com
Esterification , the reaction of a carboxylic acid with an alcohol, can be catalyzed by strong acids (Fischer esterification) or proceed through the activation of the carboxylic acid, similar to amidation. organic-chemistry.org The use of coupling agents like DCC is also effective for ester formation. researchgate.net These strategies allow for the introduction of a wide variety of alkyl and aryl groups, enabling fine-tuning of the molecule's properties. organic-chemistry.org
| Reaction | Reagents/Catalysts | Key Features |
| Amidation | DCC/DMAP, SOCl2, Boron-based catalysts | Forms a stable amide bond, crucial for creating peptides and other biologically active molecules. |
| Esterification | Acid catalysts (e.g., H2SO4), DCC | Allows for the synthesis of esters, which can act as prodrugs or modify solubility and other physical properties. |
Nucleophilic Aromatic Substitution Reactions in Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of fluorinated systems, the high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to SNAr reactions. nih.gov This allows for the displacement of a fluoride ion by a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to form C-N, C-O, and C-C bonds, respectively. nih.gov
The rate of SNAr reactions is influenced by the nature of the leaving group and the position of electron-withdrawing substituents. masterorganicchemistry.com Interestingly, in many SNAr reactions, fluoride is a better leaving group than other halogens like chloride or bromide, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com The reaction is typically accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com Microwave-assisted SNAr has been shown to significantly accelerate reaction times. nih.gov
Total Synthesis Approaches for Complex Derivatives Incorporating the 3-(Difluoromethoxy)-5-methylbenzoyl Moiety
The 3-(difluoromethoxy)-5-methylbenzoyl group serves as a crucial building block in the total synthesis of more complex and biologically active molecules. Its incorporation often relies on sophisticated cycloaddition and coupling reactions to construct intricate heterocyclic scaffolds.
Application of Aza-Diels-Alder and Povarov Reactions
The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in the diene or dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings. anu.edu.auwikipedia.org This reaction has been widely applied in the total synthesis of alkaloids and other natural products. anu.edu.auresearchgate.net
A notable variant is the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction. mdpi.com It typically involves the reaction of an N-arylimine with an electron-rich alkene to form tetrahydroquinolines. mdpi.comresearchgate.net The reaction can be catalyzed by both Lewis and Brønsted acids. researchgate.net The versatility of the Povarov reaction allows for the synthesis of a wide range of substituted quinoline derivatives, which are prevalent in many biologically active compounds. mdpi.comresearchgate.net
| Reaction | Key Reactants | Product | Catalysts |
| Aza-Diels-Alder | Imine (dienophile), Diene | Nitrogen-containing heterocycle | Lewis acids, Brønsted acids |
| Povarov Reaction | N-arylimine, Electron-rich alkene | Tetrahydroquinoline | Lewis acids, Brønsted acids |
Coupling Reactions for the Construction of Fluorinated Heterocyclic Scaffolds
Cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium or copper, are particularly valuable for constructing complex fluorinated heterocyclic scaffolds. researchgate.net
The use of fluorinated building blocks in these coupling reactions provides a direct and efficient route to a diverse array of fluorinated heterocycles. researchgate.net For instance, polyfluorinated nitroxide radicals have been developed as stable paramagnetic building blocks for Sonogashira cross-coupling reactions. mdpi.comnih.gov This approach allows for the regioselective introduction of fluorine-containing moieties into complex molecular frameworks, which is often challenging to achieve through direct fluorination methods. The strategic use of these coupling reactions enables the synthesis of novel fluorinated compounds with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov
Medicinal Chemistry Applications and Biological Research Endeavors
3-(Difluoromethoxy)-5-methylbenzoic acid as a Key Synthetic Intermediate in Pharmaceutical Development
The strategic placement of a difluoromethoxy group and a methyl group on the benzoic acid ring makes this compound a valuable intermediate in the synthesis of complex molecules. Its structural features are pertinent to the development of analogues for major drug classes.
Role in the Synthesis of Selective Phosphodiesterase 4 (PDE4) Inhibitors (e.g., Roflumilast Analogues)
Selective phosphodiesterase 4 (PDE4) inhibitors are a class of drugs with significant anti-inflammatory properties, used in treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). The approved PDE4 inhibitor, Roflumilast, is a benzamide (B126) derivative synthesized from a structurally related benzoic acid, namely 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. jocpr.comgoogle.com This established synthetic route highlights the importance of difluoromethoxy-substituted benzoic acids in creating potent PDE4 inhibitors.
While direct literature detailing the use of this compound for the synthesis of Roflumilast analogues is not prominent, its structural similarity makes it a candidate for creating novel derivatives. The development of new PDE4 inhibitors often involves modifying the core benzoic acid moiety to improve efficacy, selectivity, or pharmacokinetic profiles. nih.govnih.gov Therefore, this compound represents a plausible starting material for researchers aiming to develop next-generation PDE4 inhibitors with unique substitution patterns.
Contributions to Proton Pump Inhibitor Synthesis (e.g., Pantoprazole Analogues)
Proton pump inhibitors (PPIs) are widely used to reduce gastric acid production. A key member of this class, Pantoprazole, features a 5-(difluoromethoxy)-1H-benzimidazole core structure. nih.gov This core is responsible for the drug's mechanism of action, which involves the irreversible inhibition of the H+/K+-ATPase enzyme in the stomach. nih.gov
The synthesis of the Pantoprazole backbone requires a difluoromethoxy-substituted benzene (B151609) ring that can be elaborated into the final benzimidazole (B57391) system. chemscene.comlgcstandards.com The compound this compound serves as a logical precursor for creating analogues of Pantoprazole. Specifically, it could be used to synthesize a Pantoprazole derivative featuring a methyl group at position 7 of the benzimidazole ring. The existence of closely related intermediates, such as 2-Amino-5-(difluoromethoxy)-3-methylbenzoic acid, supports this synthetic potential, as such compounds are primed for cyclization to form the benzimidazole ring system. sigmaaldrich.com
Exploration of Bioactive Derivatives and Their Therapeutic Potential
Beyond its role as a synthetic intermediate, the core structure of this compound is explored through the generation of derivatives that may possess intrinsic biological activity.
Inhibitory Effects on Cellular Signaling Pathways (e.g., TGF-β/Smad Pathway Modulation)
The Transforming Growth Factor-β (TGF-β) signaling pathway, which primarily uses Smad proteins for intracellular signal transduction, is a critical regulator of cellular processes like proliferation and differentiation. nih.gov Dysregulation of the TGF-β/Smad pathway is implicated in various fibrotic diseases. nih.govnih.gov Consequently, molecules that can modulate this pathway are of significant therapeutic interest. While specific studies detailing the inhibitory effects of this compound or its direct derivatives on the TGF-β/Smad pathway are limited, research into structurally similar compounds provides a basis for potential activity. For instance, the Roflumilast intermediate 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid has been shown to inhibit this pathway. This suggests that the difluoromethoxy benzoic acid scaffold is a promising area for discovering new anti-fibrotic agents.
Modulating Enzyme Activity (e.g., α-Glucosidase, Adenylyl Cyclase 1)
The search for novel enzyme inhibitors is a cornerstone of drug discovery. Two enzymes of significant interest are α-glucosidase, a target for managing type 2 diabetes by controlling carbohydrate digestion, and adenylyl cyclase, which is crucial for cellular signal transduction cascades involving cyclic AMP (cAMP). nih.govnih.gov
Currently, the scientific literature does not extensively cover the direct modulation of α-glucosidase or adenylyl cyclase 1 by this compound or its derivatives. However, the broad screening of diverse chemical libraries, including various substituted benzoic acids, is a common strategy for identifying new enzyme inhibitors. nih.govnih.gov The unique electronic properties conferred by the difluoromethoxy group could lead to novel interactions within an enzyme's active site, making derivatives of this compound potential candidates for future screening and discovery programs.
Antibacterial Activity of Related Difluoromethoxy-Substituted Compounds
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. researchgate.net Research into more complex derivatives has shown that specific substitutions can yield potent and selective antibacterial activity.
Studies on pyrazole (B372694) derivatives synthesized from substituted benzoic acids have provided insight into structure-activity relationships (SAR). In one such study, while difluoro-substituted compounds did not show significant activity, related trifluoromethoxy derivatives displayed moderate antibacterial effects against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov This indicates that the presence and nature of fluorine-containing methoxy (B1213986) groups can be a key determinant of antibacterial potency. nih.gov Other research has demonstrated that difluoromethyl-substituted compounds can exhibit selective activity against microorganisms like Mycobacterium smegmatis, a model for M. tuberculosis. nih.gov
Design of Kinase Inhibitors and Antiviral Agents
The development of novel kinase inhibitors and antiviral drugs often relies on the fine-tuning of molecular properties to achieve high potency and selectivity. The introduction of a difluoromethoxy group, as seen in this compound, can be a valuable strategy in this endeavor. Although specific studies on this compound's efficacy are limited, the known characteristics of its functional groups allow for informed speculation on its potential applications.
The pursuit of new antiviral agents is driven by the constant emergence of drug-resistant viral strains. Benzoic acid derivatives have shown promise in this area. For example, a novel benzoic acid derivative, NC-5, was found to exhibit antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.govnih.gov The mechanism of action for NC-5 was linked to the inhibition of viral neuraminidase, a crucial enzyme for viral release and propagation. nih.gov This highlights the potential of the benzoic acid scaffold as a starting point for the development of new antiviral therapies. The unique electronic properties of the difluoromethoxy group in this compound could further modulate the interaction with viral protein targets.
Structural Optimization and Bioisosteric Replacements in Drug Discovery
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to enhance a drug candidate's profile. princeton.eduinformahealthcare.com The difluoromethoxy group is a prime example of a bioisostere that can offer significant advantages over more common functional groups. researchgate.net
The Difluoromethoxy Group as a Bioisostere for Hydrogen Bond Donors
The difluoromethyl group (CHF2) is increasingly recognized as a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. researchgate.netbohrium.comnih.gov This is due to the polarization of the C-H bond by the two highly electronegative fluorine atoms. researchgate.net Studies on difluoromethyl anisoles and thioanisoles have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale comparable to thiophenol and aniline. bohrium.comnih.govacs.org
This hydrogen bonding capability is a key feature that can enhance ligand-target binding affinity. researchgate.net Unlike the hydroxyl group, which is a strong hydrogen bond donor but also highly polar, the difluoromethoxy group offers the advantage of increased lipophilicity. This can improve a molecule's ability to cross cell membranes and reach its intracellular target. researchgate.net The lipophilicity enhancement, however, is context-dependent, with experimental values for the change in the logarithm of the partition coefficient (ΔlogP) ranging from -0.1 to +0.4 when replacing a methyl group with a difluoromethyl group. researchgate.netbohrium.comnih.gov
Table 1: Bioisosteric Properties of the Difluoromethyl Group
| Property | Description | Reference |
| Bioisosteric For | Hydroxyl, Thiol, Amine groups | bohrium.com, nih.gov, researchgate.net |
| Hydrogen Bond Acidity (A) | 0.085 - 0.126 (for anisole (B1667542) and thioanisole (B89551) derivatives) | bohrium.com, nih.gov, acs.org |
| Lipophilicity (ΔlogP) | -0.1 to +0.4 (relative to a methyl group) | bohrium.com, nih.gov, researchgate.net |
Influence of Fluorine on Molecular Conformation and Ligand-Target Binding Interactions
The introduction of fluorine into a drug molecule can have a profound impact on its properties, influencing everything from its conformation and pKa to its metabolic stability and pharmacokinetic profile. acs.orgresearchgate.netexlibrisgroup.comnih.gov The high electronegativity of fluorine can alter the electronic distribution within a molecule, which in turn can affect its binding to a biological target. nih.gov
Furthermore, the presence of fluorine can influence the preferred conformation of a molecule. informahealthcare.com In the case of a difluoromethoxy group attached to an aryl ring, different conformations can be adopted depending on the steric and electronic environment. informahealthcare.com This conformational flexibility, or lack thereof, can be strategically employed to pre-organize a ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The judicious placement of fluorine can therefore be a powerful tool for enhancing both the potency and selectivity of a drug candidate. acs.orgresearchgate.net
Table 2: Effects of Fluorine Substitution in Drug Design
| Effect | Description | Reference |
| Modulation of pKa | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. | acs.org, researchgate.net |
| Conformational Control | Fluorine substitution can create a conformational bias, influencing the three-dimensional shape of the molecule. | acs.org, researchgate.net, informahealthcare.com |
| Enhanced Binding Affinity | Fluorine can engage in favorable interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions. | nih.gov |
| Improved Metabolic Stability | Fluorine can block sites of metabolic oxidation, increasing the drug's half-life. | researchgate.net |
| Increased Membrane Permeability | The lipophilic nature of fluorine can enhance the ability of a molecule to cross biological membranes. | acs.org, researchgate.net |
Structure Activity Relationship Sar and Structural Modification Studies
Impact of Difluoromethoxy Substitution on the Biological Activity Profile
The difluoromethoxy group (-OCF₂H) is a critical substituent in medicinal chemistry, often used as a bioisostere for methoxy (B1213986) or hydroxyl groups. Its inclusion significantly modulates a molecule's physicochemical and biological properties. The -OCF₂H group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This property can enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs.
Research has shown that incorporating a difluoromethoxy group can be a strategic move to improve a compound's metabolic profile. It often serves to block metabolic "soft spots" where oxidative degradation might otherwise occur, thereby enhancing stability. researchgate.net In some contexts, substituting a methoxy group with a difluoromethoxy group has been shown to maintain comparable potency at a biological target while altering other properties, such as selectivity or pharmacokinetics. acs.org For instance, in studies on Lysyl-tRNA Synthetase (LysRS) inhibitors, a difluoromethoxy substituent at a key position maintained potency comparable to the methoxy analog. acs.org
The difluoromethoxy group also exhibits unique conformational behavior, capable of acting as a "conformational adaptor" in different chemical environments due to its ability to switch between polar and non-polar conformations. researchgate.net This dynamic nature can influence how a molecule binds to a receptor.
Table 1: Comparison of Methoxy and Difluoromethoxy Substituent Properties
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact on Benzoic Acid Derivatives |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating (resonance) | Strongly electron-withdrawing (inductive) | Increases acidity of the carboxylic acid. |
| Lipophilicity (π) | ~0 | ~+0.4 | Increases lipophilicity, potentially affecting membrane permeability. |
| Metabolic Stability | Prone to O-dealkylation | More resistant to oxidative metabolism | Enhances metabolic stability and half-life. researchgate.net |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor; weak H-bond donor | Can form additional interactions with biological targets. |
Effects of Methyl Substitution on the Benzoic Acid Core's Pharmacological Properties
The methyl group (-CH₃) is a simple yet influential substituent. Its primary electronic influence is as a weak electron-donating group through an inductive effect (+I) and hyperconjugation. stackexchange.comechemi.com When attached to a benzoic acid ring, a methyl group generally decreases acidity (increases pKa) by donating electron density to the ring, which slightly destabilizes the resulting carboxylate anion. echemi.comquora.com
The position of the methyl group is crucial.
An ortho-methyl group can cause a phenomenon known as the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene (B151609) ring. stackexchange.comquora.com This disruption of coplanarity inhibits resonance, surprisingly leading to an increase in acidity compared to the unsubstituted benzoic acid. quora.com
A meta-methyl group , as seen in 3-(Difluoromethoxy)-5-methylbenzoic acid, exerts its electron-donating inductive effect without the significant steric influence of the ortho position, thus reducing acidity. stackexchange.com
A para-methyl group also reduces acidity through both inductive and hyperconjugation effects. stackexchange.comechemi.com
Table 2: Effect of Methyl Group Position on the Acidity of Benzoic Acid
| Compound | Substituent Position | pKa | Effect on Acidity vs. Benzoic Acid |
|---|---|---|---|
| Benzoic acid | - | 4.21 | Reference |
| o-Toluic acid | Ortho | 3.91 | More acidic quora.com |
| m-Toluic acid | Meta | 4.27 | Less acidic stackexchange.com |
Halogen Substituent Effects on Aromatic Carboxylic Acids' Reactivity and Biological Function
Halogens represent a unique class of substituents due to their dual electronic nature. They are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). Simultaneously, they possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). lumenlearning.comopenstax.org For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions. lumenlearning.comopenstax.orglibretexts.org
This electron-withdrawing nature has a profound impact on the acidity of aromatic carboxylic acids.
Increased Acidity : By pulling electron density away from the ring and the carboxyl group, halogens stabilize the negative charge of the carboxylate anion formed upon dissociation. This stabilization makes the parent acid a stronger acid (lower pKa). The effect is generally correlated with the electronegativity of the halogen (F > Cl > Br > I). libretexts.org
Biological Function : The inclusion of halogens can lead to the formation of halogen bonds, which are non-covalent interactions between the halogen atom and an electron-rich atom (like oxygen or nitrogen) in a biological target. This can provide an additional anchoring point, enhancing binding affinity and selectivity.
Conformational Analysis of this compound Derivatives in Complex Biological Systems
The three-dimensional shape, or conformation, of a molecule is paramount to its ability to interact with complex biological systems like enzymes and receptors. For this compound, the key conformational features involve the orientation of the difluoromethoxy and carboxylic acid groups relative to the benzene ring.
Unlike the trifluoromethoxy (-OCF₃) group, which strongly prefers a conformation orthogonal to the aromatic ring, the difluoromethoxy (-OCF₂H) group is conformationally more flexible. researchgate.netnih.gov Computational studies and experimental data suggest that the difluoromethoxy group can exist in multiple low-energy conformations, and the preferred orientation can be influenced by the polarity of the surrounding environment. researchgate.net This has led to the concept of "dynamic lipophilicity," where the molecule can adapt its conformation to suit different environments, such as the polar surface of a receptor or the nonpolar interior of a cell membrane. researchgate.net
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| o-Toluic acid (2-methylbenzoic acid) |
| m-Toluic acid (3-methylbenzoic acid) |
| p-Toluic acid (4-methylbenzoic acid) |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for determining the three-dimensional structure and electronic properties of molecules. researchgate.net Such studies provide insights into bond lengths, bond angles, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity. For many organic molecules, including various benzoic acid derivatives, DFT methods like B3LYP are commonly used to achieve a balance between computational cost and accuracy. researchgate.net
Applications of Density Functional Theory (DFT) in Molecular Characterization
A typical DFT study on 3-(Difluoromethoxy)-5-methylbenzoic acid would involve optimizing the molecule's geometry to find its most stable conformation. This would yield precise data on the spatial arrangement of its atoms. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) would help in assessing its chemical reactivity and electronic stability. researchgate.net While DFT has been applied to numerous benzoic acids to predict properties like pKa or to analyze spectroscopic data, specific results for this compound are absent from the literature. researchgate.net
Analysis of Aromaticity and Tautomerism in Difluoromethoxy-Substituted Systems
The aromaticity of the benzene (B151609) ring in this compound and how it is influenced by the electron-withdrawing difluoromethoxy group and the electron-donating methyl group would be a key area of investigation. The interplay between substituents can affect the electron delocalization within the ring. nih.gov Additionally, the potential for tautomerism, particularly involving the carboxylic acid group, could be explored computationally. Studies on related systems, such as ortho-hydroxyaryl compounds, show that intramolecular hydrogen bonds can influence tautomeric equilibria, a phenomenon that could be relevant but remains unstudied for this specific molecule. mdpi.com
Molecular Interactions and Hydrogen Bonding Propensity of the Difluoromethoxy Group
The nature and strength of non-covalent interactions are crucial for understanding how a molecule behaves in a larger system, such as a crystal or a biological environment. The difluoromethoxy group's ability to participate in hydrogen bonding is of particular interest.
Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks
For this compound, the carboxylic acid group is a primary site for forming strong intermolecular hydrogen bonds, often leading to the formation of dimers in the solid state. mdpi.com The possibility of intramolecular hydrogen bonds, for instance between the difluoromethoxy group and the carboxylic acid, is sterically unlikely in the meta-substituted pattern of this molecule. mdpi.com While general principles of hydrogen bonding in benzoic acids are well-established, a specific computational or experimental analysis detailing the hydrogen bonding networks for this compound is not available.
Quantification of Hydrogen Bond Acidity for Difluoromethyl Compounds
The difluoromethyl group (CHF2) can act as a weak hydrogen bond donor. Computational methods can quantify this ability by calculating the interaction energies with various hydrogen bond acceptors. This property is significant in medicinal chemistry, as such interactions can contribute to a drug molecule's binding affinity to its target. However, no studies were found that specifically quantify the hydrogen bond acidity of the difluoromethoxy group in the context of this compound.
In Silico Modeling for Rational Drug Design and Mechanism Elucidation
In silico techniques are integral to modern drug discovery, allowing for the prediction of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its potential as a drug candidate. mdpi.com Benzoic acid derivatives are frequently explored as potential therapeutic agents, and computational tools are used to design and screen them against biological targets. nih.govstmjournals.comsci-hub.senih.gov A computational study on this compound would typically involve molecular docking simulations to predict its binding mode and affinity to a specific protein target, as well as ADME predictions to assess its drug-likeness. mdpi.com Without such a study, its potential pharmacological profile remains speculative.
of this compound
Computational and theoretical chemistry have become indispensable tools in the molecular sciences, offering profound insights into the behavior of chemical compounds. These methods allow for the simulation and prediction of molecular properties, interactions, and spectroscopic signatures, thereby guiding experimental research and accelerating the discovery process. This article focuses on the specific computational and theoretical investigations concerning the compound this compound, structured according to established research frameworks.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. Following docking, MD simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time.
While specific molecular docking and dynamics simulation studies focused exclusively on this compound are not detailed in the available research, the methodologies are well-established for analogous benzoic acid derivatives. For instance, studies on other derivatives have successfully used these techniques to identify potential protein inhibitors. In one such study, a different benzoic acid derivative was docked with the target protein carbonic anhydrase II (PDB code: 3FFP), revealing a highly favorable binding energy and suggesting its potential as a potent inhibitor. niscpr.res.inniscpr.res.in The analysis of such simulations typically involves identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net MD simulations further elucidate the structural stability of these interactions at an atomic level. researchgate.netresearchgate.net
Table 1: Representative Findings from Molecular Docking of a Benzoic Acid Derivative (Note: This data is for a different benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, and is presented to illustrate the type of data generated in such studies, as specific data for this compound is not available.)
| Parameter | Value/Description | Reference |
| Target Protein | Carbonic Anhydrase II (PDB: 3FFP) | niscpr.res.inniscpr.res.inresearchgate.net |
| Binding Energy | -9.4 kcal/mol | niscpr.res.in |
| Interaction Types | Hydrogen bonds, Electrostatic, Hydrophobic contacts | researchgate.net |
A primary goal of computational investigation is the prediction of a molecule's binding affinity for various biological targets, which helps in identifying its potential pharmacological applications. Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and its target. Lower binding energy values typically suggest a more stable and potent interaction.
Computational screening and molecular docking are the principal methods used for this purpose. By docking a compound against a library of known protein structures, potential pharmacological targets can be identified. For example, computational studies on various benzoic acid derivatives have explored their potential as antiviral agents by docking them against the SARS-CoV-2 main protease. mdpi.com In a notable study on a different benzoic acid derivative, a strong binding affinity for carbonic anhydrase was computationally predicted, highlighting its potential as an effective inhibitor of this enzyme. niscpr.res.inresearchgate.net These predictive studies are crucial for prioritizing compounds for further experimental testing. However, specific predictions of binding affinities and pharmacological targets for this compound are not available in the reviewed literature.
Advanced computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. stevens.edunih.gov These predictions provide valuable support for experimental structure elucidation and can help resolve ambiguities in spectral assignments.
The process involves optimizing the molecular geometry of the compound and then calculating its magnetic shielding tensors, which are used to determine the NMR chemical shifts (¹H, ¹³C, etc.). Research on other substituted benzoic acid esters has shown that DFT calculations can be instrumental in understanding unexpected variances between experimental and predicted ¹H NMR chemical shifts, providing deeper insight into the molecule's electronic structure. stevens.edunih.gov While experimental NMR data is available for a wide range of benzoic acid derivatives, specific computational studies predicting the NMR chemical shifts for this compound have not been reported in the searched literature. rsc.orgrsc.org
Table 2: Computationally Predicted Properties for Benzoic Acid Derivatives (Note: These properties are for related but distinct compounds and are provided for illustrative purposes, as a dedicated computational spectroscopic analysis for this compound is not available.)
| Compound | Predicted Property | Method | Reference |
| 2-amino-5-(difluoromethoxy)-3-methylbenzoic acid | pKa: 4.70 ± 0.10 | Prediction | guidechem.com |
| 3-Fluoro-5-methylbenzoic acid | XLogP3: 1.9 | Computation | nih.gov |
| 6-(Difluoromethoxy)-3-formyl-2-methylbenzoic acid | Molecular Weight: 230.16 g/mol | Computation | nih.gov |
| Benzoic acid esters | ¹H NMR Chemical Shifts | DFT Calculations | stevens.edunih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Enhanced Scalability and Process Sustainability
The broader application of 3-(Difluoromethoxy)-5-methylbenzoic acid and its analogs is contingent upon the availability of efficient, scalable, and environmentally sustainable synthetic methods. Historically, the synthesis of difluoromethoxy compounds often relied on the use of chlorodifluoromethane, a gaseous and ozone-depleting substance, presenting significant drawbacks for large-scale industrial production. researchgate.net
Emerging research is intensely focused on overcoming these limitations. A prominent area of development is the use of visible-light photoredox catalysis . nih.gov This strategy offers a powerful and green alternative for the formation of C–OCF₂H bonds under mild conditions. nih.gov Such photocatalytic methods can enable late-stage difluoromethoxylation, allowing the crucial OCF₂H group to be installed at a final step, which greatly diversifies the range of accessible analogs for structure-activity relationship (SAR) studies. nih.gov
Expanding the Scope of Biological Targets for Difluoromethoxy-Containing Compounds
The difluoromethoxy group is increasingly recognized as more than a simple bioisostere for a methoxy (B1213986) group intended to block metabolic O-demethylation. nih.gov Its unique electronic properties and ability to act as a hydrogen bond donor allow difluoromethoxy-containing compounds to engage with a diverse and expanding range of biological targets. nih.gov
Initial research often focused on leveraging the metabolic stability conferred by the OCF₂H group. However, recent studies have revealed that this moiety can be critical for direct, favorable interactions within protein binding sites. For instance, difluoromethoxy-substituted estratriene derivatives have been identified as potent inhibitors of not only steroid sulfatase (STS) but also tubulin polymerization . nih.gov In antiproliferative assays against breast cancer cell lines, these compounds demonstrated significant activity, highlighting their multi-targeted potential. nih.gov
Furthermore, the exploration of difluoromethoxy-containing molecules has extended to infectious diseases. Compounds incorporating this group have been designed as inhibitors of Lysyl tRNA synthetase (LysRS) , an essential enzyme in M. tuberculosis, presenting a novel strategy for the treatment of tuberculosis. acs.org The ability of the OCF₂H group to serve as a hydrogen bond donor can enrich molecular interactions with residues in enzyme binding pockets, opening up possibilities for targeting proteins that were previously considered challenging. nih.gov
Table 1: Emerging Biological Targets for Difluoromethoxy-Containing Compounds
| Biological Target | Therapeutic Area | Significance of Difluoromethoxy Group |
|---|---|---|
| Tubulin | Oncology | Contributes to potent anti-proliferative activity by disrupting microtubule dynamics. nih.gov |
| Steroid Sulfatase (STS) | Oncology | Acts as a key pharmacophore in potent enzyme inhibition for endocrine therapy. nih.gov |
| Lysyl tRNA Synthetase (LysRS) | Infectious Disease (Tuberculosis) | Maintains potency against the target enzyme, offering a novel antibacterial mechanism. acs.org |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Cystic Fibrosis | Serves as a key structural component in corrector molecules designed to restore protein function. acs.org |
Application of Advanced Computational Approaches for Structure-Based Drug Design and Discovery
The rational design of novel therapeutics incorporating the this compound scaffold is being significantly accelerated by advanced computational methods. Computer-Aided Drug Design (CADD) has become an indispensable tool, enabling the rapid screening of vast chemical libraries and the precise design of molecules with desired pharmacological properties, thereby reducing the time and cost of drug discovery. taylorandfrancis.com
Structure-Based Drug Design (SBDD) approaches are particularly relevant. Using high-resolution structural data from X-ray crystallography or cryo-electron microscopy, along with homology modeling, researchers can perform molecular docking simulations to predict how difluoromethoxy-containing ligands will bind to their protein targets. taylorandfrancis.com For example, computational studies have been used to explore the binding sites of corrector drugs on the CFTR protein, providing insights that can guide the design of more effective therapeutics for cystic fibrosis. acs.org These models can elucidate the specific interactions of the difluoromethoxy group within the binding pocket, such as hydrogen bonding or favorable electrostatic interactions, which are crucial for binding affinity and selectivity.
Beyond ligand-protein interactions, computational chemistry is also revolutionizing the discovery of synthetic reactions. Methods like the artificial force-induced reaction (AFIR) can simulate reactions between multiple components, predicting the feasibility of novel, complex transformations. azom.com This in silico screening strategy has been successfully used to develop new methods for creating fluorinated heterocyclic compounds, demonstrating the power of computation to guide synthetic chemists toward unexplored but promising reaction pathways. azom.com As artificial intelligence and machine learning models become more sophisticated, their application in predicting ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties and pharmacological activities will further enhance the design of next-generation drugs based on the difluoromethoxy scaffold. taylorandfrancis.com
Development of Derivatization Strategies for Targeted Bio-conjugation and Prodrug Design
The functional groups present in this compound, particularly the carboxylic acid, provide a versatile handle for chemical modification. This allows for the development of sophisticated derivatization strategies aimed at creating targeted bioconjugates and advanced prodrug formulations.
Prodrug Design: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. frontiersin.org This approach is a well-established strategy to overcome poor physicochemical properties like low solubility or chemical instability, and to improve pharmacokinetic profiles by enhancing absorption or reducing premature metabolism. frontiersin.orgijpcbs.com The carboxylic acid moiety of this compound is an ideal point for creating ester or amide linkages. taylorfrancis.com For instance, esterification could increase lipophilicity, potentially improving membrane permeability. These ester prodrugs would then be cleaved by endogenous esterase enzymes in the body to release the active benzoic acid derivative at the desired site of action. nih.gov This strategy could improve oral bioavailability and provide a mechanism for controlled release.
Targeted Bio-conjugation: Bio-conjugation is the process of covalently linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. taylorandfrancis.com This strategy is used to create highly targeted therapeutics, diagnostic agents, or research tools. The this compound core can be derivatized to incorporate a reactive handle suitable for bio-conjugation. For example, the carboxylic acid can be converted to an N-hydroxysuccinimide (NHS) ester, which readily reacts with amine groups on proteins (like lysine (B10760008) residues) to form stable amide bonds. youtube.com
Emerging bio-conjugation technologies offer even more precise control. For example, methods have been developed for the site-specific attachment of fluoroalkyl groups to proteins at solvent-accessible tryptophan or cysteine residues. cfplus.cz By incorporating a suitable linker and reactive group onto the benzoic acid scaffold, it could be possible to conjugate it to a monoclonal antibody that specifically targets cancer cells, thereby delivering the therapeutic agent directly to the tumor site and minimizing systemic toxicity.
Q & A
Basic: What are the optimal synthetic routes for 3-(Difluoromethoxy)-5-methylbenzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or electrophilic fluorination. A common approach is reacting a methyl-substituted benzaldehyde derivative with a fluorinating agent (e.g., DAST or Deoxo-Fluor) to form the difluoromethoxy moiety, followed by oxidation to the carboxylic acid. For example, refluxing intermediates with hydrochloric acid or sulfuric acid in methanol (3–5 h) can facilitate deprotection or ester hydrolysis . Optimization may involve adjusting solvent polarity (e.g., dichloroethane for stability) and temperature (60–100°C) to improve yields. Monitoring reaction progress via TLC or HPLC (>95% purity threshold) is critical .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the positions of the difluoromethoxy and methyl groups. The NMR signal for -OCFH typically appears as a doublet near δ -80 ppm .
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight (expected m/z: 216.14) and purity (>98%) .
- Elemental Analysis : Validate empirical formula (CHFO) with ≤0.3% deviation .
Basic: How can impurities be minimized during purification, and what safety protocols apply?
Methodological Answer:
- Crystallization : Use ethanol/water mixtures (70:30 v/v) at low temperatures (0–4°C) to isolate the compound, reducing co-eluting byproducts like 3-methyl-5-hydroxybenzoic acid .
- Safety : Store separately from oxidizers/strong bases. Use PPE (nitrile gloves, goggles) to avoid respiratory/ocular irritation. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .
Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functionalization : Introduce substituents (e.g., halogens, sulfonyl groups) at the 4-position via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to modulate electronic effects .
- Bioisosteres : Replace the difluoromethoxy group with trifluoromethoxy or methoxy groups to assess fluorine’s role in bioavailability. Monitor changes in logP via shake-flask methods .
- In Silico Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electrostatic potential maps and guide synthetic prioritization .
Advanced: How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?
Methodological Answer:
- pH Stability : Conduct accelerated stability studies (25–40°C, pH 1–9). The difluoromethoxy group hydrolyzes rapidly under alkaline conditions (pH >8), forming 5-methyl-3-hydroxybenzoic acid. Use buffered solutions (pH 7.4) for in vitro assays .
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy shows λmax shifts (>10 nm) after 72 h exposure to UV light, indicating photodegradation .
Advanced: How should conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages, HEK293) to differentiate cell-specific effects. Use IC values with 95% confidence intervals .
- Mechanistic Studies : Apply RNA-seq or proteomics to identify off-target pathways. For example, unexpected cytotoxicity may arise from ROS generation via Fenton-like reactions with trace metals .
- Control Experiments : Compare with structural analogs (e.g., 3-methoxy-5-methylbenzoic acid) to isolate the difluoromethoxy group’s contribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
